

Spectroscopic Profile of Anthraquinone Dyes: A Technical Guide Featuring Disperse Red Analogs

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Compound of Interest

Compound Name: Disperse red 91

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This technical guide provides an in-depth overview of the spectroscopic data for anthraquinone-based disperse dyes, with a focus on compounds structurally related to **Disperse Red 91**. Due to the limited availability of comprehensive public data for **Disperse Red 91** (CAS 12236-10-1), this document utilizes Disperse Red 9 (also known as Solvent Red 111; 1-(methyamino)anthraquinone) as a representative analog to illustrate the characteristic spectroscopic features of this class of dyes.

Introduction to Anthraquinone Disperse Dyes

Disperse dyes are a class of synthetic dyes with low water solubility, primarily used for dyeing hydrophobic fibers such as polyester, nylon, and cellulose acetate. Anthraquinone-based disperse dyes are a significant subgroup, prized for their bright colors and good light fastness. Their molecular structure is centered on the 9,10-anthraquinone core, with various substituents that modulate their color and dyeing properties.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Disperse Red 9 as a representative anthraquinone disperse dye.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is instrumental in characterizing the color properties of dyes, with the maximum absorption wavelength (λ_{max}) indicating the perceived color.

Compound	Solvent	λ_{max} (nm)	Molar Absorptivity (ϵ)
Disperse Red 9	Ethanol	500 ^[1]	Data not available

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. The data presented below is for a closely related compound, Disperse Red 11, and is characteristic of amino-substituted anthraquinones.

Compound	Sample Preparation	Wavenumber (cm^{-1})	Assignment
Disperse Red 11	KBr Pellet ^[2]	~3400-3300	N-H stretching (amine)
~1670-1630	C=O stretching (quinone)		
~1600-1580	C=C stretching (aromatic)		
~1250	C-N stretching		

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy elucidates the detailed molecular structure. While specific NMR data for **Disperse Red 91** is unavailable, a representative ^1H NMR spectrum of an anthraquinone disperse reactive dye reveals characteristic chemical shifts.

Nucleus	Solvent	Chemical Shift (δ) ppm	Assignment
^1H	Not Specified	8.0-8.5	Aromatic protons of the anthraquinone core
7.5-8.0	Aromatic protons of the anthraquinone core		
3.0-3.5	Protons on alkyl groups attached to nitrogen or oxygen		

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the spectroscopic data presented above.

UV-Vis Spectroscopy

Objective: To determine the maximum absorption wavelength (λ_{max}) of the dye.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Procedure:

- **Sample Preparation:** A stock solution of the dye is prepared by accurately weighing a small amount of the dye and dissolving it in a suitable solvent (e.g., ethanol, methanol, or dimethylformamide). A series of dilutions are then made to obtain solutions of varying concentrations.
- **Blank Measurement:** The spectrophotometer is zeroed using a cuvette filled with the pure solvent.
- **Sample Measurement:** The absorbance of each diluted dye solution is measured across the visible spectrum (typically 400-800 nm).

- **Data Analysis:** The wavelength at which the maximum absorbance occurs (λ_{max}) is determined from the resulting spectrum.

FT-IR Spectroscopy

Objective: To identify the key functional groups in the dye molecule.

Instrumentation: A Fourier-Transform Infrared spectrometer.

Procedure (KBr Pellet Method):

- **Sample Preparation:** A small amount of the dry dye powder (1-2 mg) is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
- **Pellet Formation:** The mixture is transferred to a pellet press and compressed under high pressure to form a transparent or semi-transparent pellet.
- **Spectral Acquisition:** The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the infrared spectrum is recorded, typically in the range of 4000-400 cm^{-1} .
- **Data Analysis:** The characteristic absorption bands are identified and assigned to their corresponding functional groups.

NMR Spectroscopy

Objective: To determine the detailed molecular structure of the dye.

Instrumentation: A high-resolution Nuclear Magnetic Resonance spectrometer (e.g., 300 MHz or higher).

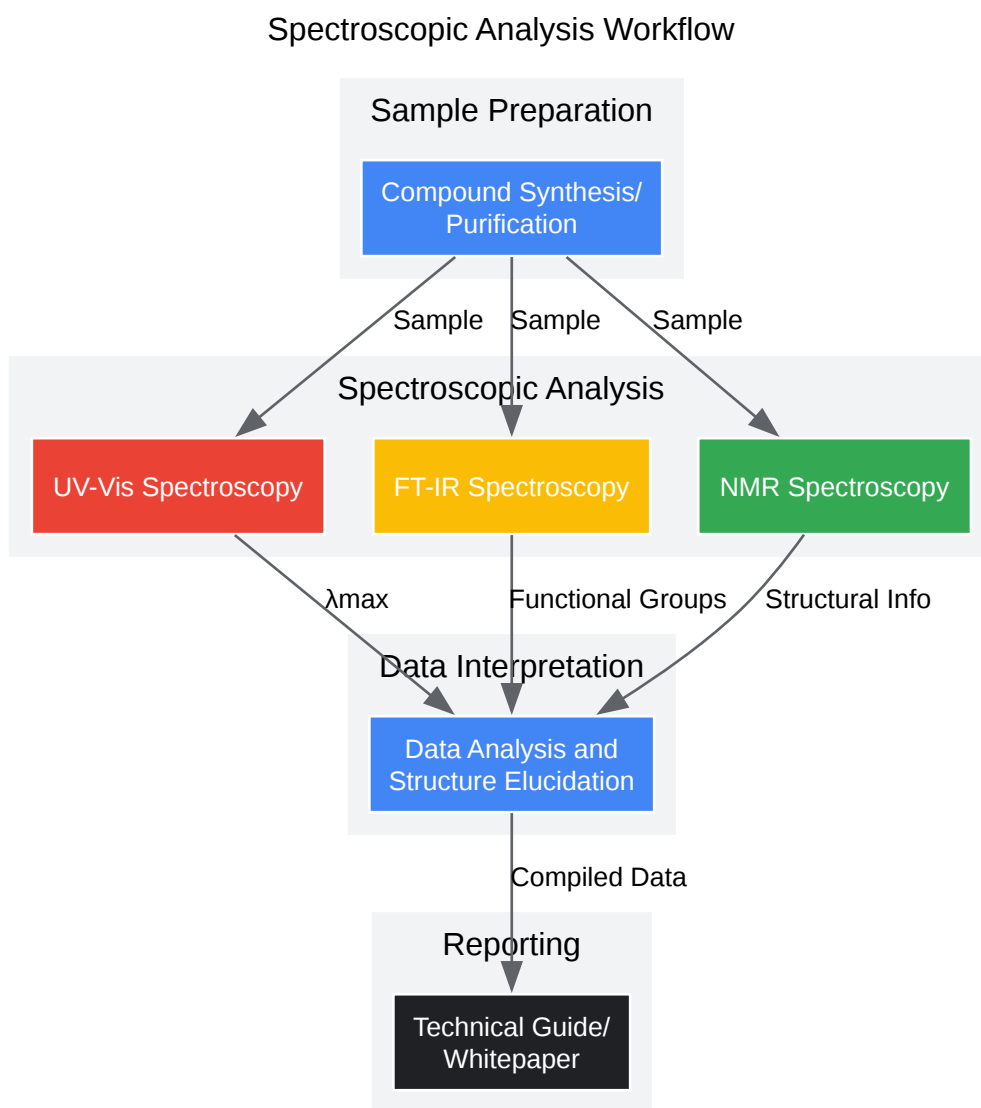
Procedure:

- **Sample Preparation:** A few milligrams of the dye are dissolved in a suitable deuterated solvent (e.g., deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6)).
- **Data Acquisition:** The sample is placed in an NMR tube, which is then inserted into the spectrometer. ^1H and ^{13}C NMR spectra are acquired using standard pulse sequences.

- **Data Processing and Analysis:** The raw data is processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum. The chemical shifts, signal integrations, and coupling patterns are then analyzed to elucidate the molecular structure.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like an anthraquinone disperse dye.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the spectroscopic properties of anthraquinone disperse dyes, using available data from close analogs to **Disperse Red 91**. For definitive characterization of **Disperse Red 91**, experimental determination of its spectroscopic data is recommended.

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References

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